5-bromo-N-(2,6-diisopropylphenyl)nicotinamide
Description
5-Bromo-N-(2,6-diisopropylphenyl)nicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a bulky 2,6-diisopropylphenyl substituent on the amide nitrogen. This structural design combines electronic modulation (via bromine) and steric hindrance (via the aryl group), which may influence its physicochemical properties and biological interactions. Nicotinamide derivatives are widely studied for their roles in cellular metabolism, enzyme inhibition, and antimicrobial activity, making this compound a candidate for diverse applications .
Properties
IUPAC Name |
5-bromo-N-[2,6-di(propan-2-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-11(2)15-6-5-7-16(12(3)4)17(15)21-18(22)13-8-14(19)10-20-9-13/h5-12H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNMFOZGOQCBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,6-diisopropylphenyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Used in the Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nicotinamides, while coupling reactions can form complex organic molecules.
Scientific Research Applications
5-bromo-N-(2,6-diisopropylphenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide is not well-documented. like other nicotinamides, it may interact with enzymes and proteins involved in metabolic pathways. The bromine atom and the 2,6-diisopropylphenyl group may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Antimicrobial Activity
The 2,6-diisopropylphenyl group is a critical structural motif shared with other bioactive compounds. For example, N-(2,6-diisopropylphenyl)imidazolium chloride demonstrated potent antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with MIC values < 0.6 μg/mL . While the core structure of 5-bromo-N-(2,6-diisopropylphenyl)nicotinamide differs (nicotinamide vs.
Table 1: Antimicrobial Activity of 2,6-Diisopropylphenyl-Containing Compounds
Steric and Electronic Effects
Comparison with Non-Brominated Analogs
Replacing bromine with smaller halogens (e.g., chlorine) or hydrogen may reduce steric demands but alter solubility and binding kinetics.
Physicochemical Properties
- Lipophilicity : The bromine atom and diisopropylphenyl group likely increase logP values compared to simpler nicotinamides, suggesting improved membrane permeability but reduced aqueous solubility.
- Thermodynamic Stability : The bulky substituent may stabilize the compound against metabolic degradation, a feature observed in sterically hindered imidazolium salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
